2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile
Description
2-Amino-5,7-dimethylimidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core with a carbonitrile group at position 6, an amino group at position 2, and methyl substituents at positions 5 and 7. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C10H10N4 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-amino-5,7-dimethylimidazo[1,2-a]pyridine-6-carbonitrile |
InChI |
InChI=1S/C10H10N4/c1-6-3-10-13-9(12)5-14(10)7(2)8(6)4-11/h3,5H,12H2,1-2H3 |
InChI Key |
IPVWYJJFOQEQQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C(=C1C#N)C)N |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Core Imidazo[1,2-a]pyridine Formation
The imidazo[1,2-a]pyridine core is typically constructed via cyclization between aminopyridine derivatives and α-haloketones. Patent US20060063797A1 details a scalable process using 3-halo-2-butanone in cyclohexanone, which facilitates the formation of 2,3-dimethylimidazo[1,2-a]pyridine derivatives. For instance, reacting 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate with 2,6-dimethylbenzyl chloride in acetone under reflux yields N-alkylated intermediates . Adapting this approach, substituting the carboxylate group with a nitrile requires subsequent functionalization steps (discussed in Section 3).
Key parameters include:
-
Solvent selection : Cyclohexanone enhances reaction efficiency compared to traditional solvents like DMF or THF .
-
Catalysts : Potassium iodide and sodium carbonate improve nucleophilic substitution kinetics .
-
Temperature : Reflux conditions (60–80°C) are critical for complete conversion .
Introduction of the 2-Amino Group
The 2-amino group is often introduced via direct alkylation or reductive amination. In WO2018008929A1 , EDCI/HOBt-mediated coupling with 3-hydroxyazetidine demonstrates a method to functionalize the 6-position of imidazo[1,2-a]pyridines. While this patent focuses on methanone derivatives, analogous strategies using nitrile-containing amines could achieve the desired substitution. For example, substituting 3-hydroxyazetidine with cyanoethylamine might yield the target nitrile, though steric and electronic factors require optimization .
Alternatively, US20060063797A1 describes the use of ethanolamine for transesterification, suggesting that primary amines could similarly introduce amino groups at specific positions. However, regioselective amination at the 2-position remains underexplored in the literature, necessitating further investigation.
Nitrile Group Installation at Position 6
The 6-carbonitrile group is pivotal for the target compound’s bioactivity. CN112321592B outlines a cyanation strategy using bromoacetonitrile under basic conditions. Applying this to imidazo[1,2-a]pyridines, a two-step process could involve:
-
Intermediate halogenation : Converting a 6-hydroxyl or 6-chloro substituent to a bromo group.
-
Nucleophilic substitution : Reacting with cyanide sources (e.g., KCN, CuCN) or bromoacetonitrile .
For example, hydrolyzing ethyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate (from ) to the carboxylic acid, followed by conversion to an acid chloride and subsequent treatment with ammonium cyanide, could yield the nitrile. However, this route may require stringent anhydrous conditions to prevent hydrolysis .
Optimization of Methyl Substituents at Positions 5 and 7
The 5,7-dimethyl groups are introduced during cyclization or via post-synthetic modifications. WO2018008929A1 utilizes 2,6-dimethylbenzyl chloride to install aromatic methyl groups, but aliphatic methyl groups necessitate different precursors. A plausible route involves:
-
Pre-cyclization methylation : Starting with 3-amino-5,7-dimethylpyridine, though such precursors are synthetically challenging.
-
Friedel-Crafts alkylation : Post-cyclization methylation using methyl iodide and Lewis acids, though this risks over-alkylation .
Patent US20060063797A1 demonstrates the use of 2-ethyl-6-methylbenzyl chloride for N-alkylation, highlighting the feasibility of sterically demanding substituents. Adapting this for methyl groups would require optimizing stoichiometry and reaction time.
Comparative Analysis of Synthetic Routes
The table below summarizes hypothetical routes based on existing methodologies:
*Yields estimated from analogous reactions in cited sources.
Route 1, leveraging carboxylate intermediates from , offers scalability but requires harsh nitrilization conditions. Route 2, inspired by , could streamline synthesis but risks side reactions. Route 3, while flexible, incurs cumulative yield losses.
Mechanistic Insights and Reaction Monitoring
Monitoring reaction progress via LC-MS or NMR is critical, especially for nitrile formation. In WO2018008929A1 , stirring at 80°C for 2 hours ensures complete hydrolysis of esters, a step that could be adapted for nitrile stability tests. Additionally, US20060063797A1 employs potassium iodide to accelerate SN2 reactions, a tactic applicable to cyanation steps .
Chemical Reactions Analysis
2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: Using metal-free oxidation strategies.
Reduction: Typically involves hydrogenation reactions.
Substitution: Commonly occurs at the nitrogen or carbon atoms within the heterocyclic ring.
Reagents and Conditions: Transition metal catalysts, oxidizing agents, and reducing agents are frequently used
Major Products: The reactions often yield functionalized imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored for its therapeutic potential in treating infectious diseases.
Industry: Utilized in the development of new materials due to its structural properties.
Mechanism of Action
The mechanism of action of 2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit bacterial growth by targeting essential enzymes and disrupting metabolic pathways .
Comparison with Similar Compounds
Substituent Variations at Position 2
The amino group at position 2 distinguishes the target compound from other derivatives. Key comparisons include:
- 2-Methylimidazo[1,2-a]pyridine-6-carbonitrile (CAS: 1226000-76-5) Structure: Methyl at position 2, carbonitrile at 6. Molecular Formula: C₉H₇N₃ vs. the target compound’s inferred formula (C₁₀H₁₁N₅).
- 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (3p) Structure: Aryl (phenyl) at position 2. Properties: Higher molecular weight (MW: 231.26 vs. ~215 for the target) and increased lipophilicity due to the aromatic ring. The amino group in the target compound may offer better metabolic stability than the bulky phenyl group .
Substituent Effects at Positions 5 and 7
The dual methyl groups at positions 5 and 7 are uncommon in the evidence:
- 6-Methylimidazo[1,2-a]pyridine derivatives (e.g., 3j–3n): These compounds lack substituents at positions 5 and 7 but feature a methyl group at position 6.
Carbonitrile Group at Position 6
The carbonitrile group is a shared feature among several analogues:
- Imidazo[1,2-a]pyridine-6-carbonitrile (CAS: 106850-34-4): Structure: No substituents except carbonitrile at position 6. Comparison: The target’s amino and methyl groups enhance electronic complexity, which could modulate reactivity in cross-coupling or cyclization reactions .
- 2-Chloroimidazo[1,2-a]pyridine-6-carbonitrile: Structure: Chlorine at position 2. Impact: The chloro group is electron-withdrawing, whereas the amino group in the target compound is electron-donating, leading to divergent reactivity in nucleophilic substitutions .
Carcinogenicity and Mutagenicity
- Heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are known carcinogens. The amino group in the target compound may similarly enable DNA adduct formation, though the methyl and carbonitrile substituents could alter metabolic activation pathways .
Data Tables
Table 1: Substituent Comparison of Imidazo[1,2-a]pyridine Derivatives
| Compound Name | Position 2 | Position 5 | Position 6 | Position 7 | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|---|
| Target Compound | NH₂ | CH₃ | CN | CH₃ | C₁₀H₁₁N₅ | 217.23 |
| 2-Methylimidazo[1,2-a]pyridine-6-carbonitrile | CH₃ | H | CN | H | C₉H₇N₃ | 157.17 |
| 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (3p) | C₆H₅ | H | CN | H | C₁₄H₉N₃ | 219.25 |
| 2-Chloroimidazo[1,2-a]pyridine-6-carbonitrile | Cl | H | CN | H | C₈H₄ClN₃ | 177.59 |
Biological Activity
2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile (CAS No. 658057-83-1) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent against multidrug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis). This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C10H10N4, with a molecular weight of 186.21 g/mol. Its structural characteristics contribute to its biological activity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H10N4 |
| Molecular Weight | 186.21 g/mol |
| CAS Number | 658057-83-1 |
| IUPAC Name | This compound |
Research indicates that this compound exhibits its biological effects primarily through the inhibition of essential bacterial enzymes. Specifically, it targets QcrB, a component of the cytochrome bc1 complex in M. tuberculosis. By disrupting electron transport and proton translocation essential for ATP synthesis, the compound effectively inhibits bacterial growth and survival .
Antimicrobial Properties
Recent studies have demonstrated that this compound possesses significant antimicrobial activity against various strains of M. tuberculosis:
- Minimum Inhibitory Concentration (MIC) : Compounds derived from imidazo[1,2-a]pyridine structures have shown MIC values as low as 0.10 µM against standard strains and up to 1.5 µM against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to specific positions on the imidazopyridine ring can enhance biological activity:
- Position 2 : The presence of a methyl group at this position is crucial for maintaining activity.
- Position 3 : Variations in substituents at this position have been explored to optimize potency against M. tuberculosis .
Study on Anti-Tuberculosis Activity
In a comprehensive study published in Nature Communications, compounds based on 2-amino-5,7-dimethylimidazo[1,2-A]pyridine were synthesized and evaluated for their anti-tuberculosis properties. Notably:
| Compound | MIC (µM) | Activity Against MDR/XDR Strains |
|---|---|---|
| Compound 15 | 0.10 - 0.19 | Excellent |
| Compound 16 | 0.05 - 1.5 | Excellent |
These compounds exhibited selectivity indices indicating favorable therapeutic windows compared to traditional antibiotics like isoniazid .
Pharmacokinetic Properties
Preliminary pharmacokinetic studies show promising results for compound stability and bioavailability:
| Parameter | Value |
|---|---|
| Plasma Protein Binding (% human/mouse) | 99.89 / 99.64 |
| CYP Inhibition (% at 10 µM) | CYP1A2: 26.3% |
| hERG IC50 (μM) | >10 |
These findings suggest that the compound may have an acceptable safety profile for further development as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via cyclization of 2-aminopyridine derivatives with nitrile-containing precursors. A common approach involves reacting 2-amino-5-methylpyridine with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) under reflux in DMF or DMSO . Key parameters include temperature (80–120°C), solvent polarity, and reaction time (4–12 hours). Yield optimization requires careful control of stoichiometry and exclusion of moisture.
Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The amino group (δ ~5.5–6.5 ppm) and nitrile carbon (δ ~115–120 ppm) are diagnostic. Methyl substituents appear as singlets (δ ~2.2–2.5 ppm for CH₃) .
- IR : The nitrile group exhibits a sharp peak at ~2200–2250 cm⁻¹, while the amino group shows N-H stretching at ~3300–3400 cm⁻¹ .
- Mass Spectrometry : The molecular ion peak ([M⁺]) should match the exact mass (e.g., m/z 200.09 for C₁₁H₁₁N₅) .
Q. What substitution reactions are feasible at the nitrile or amino groups, and what reagents are typically employed?
- Methodological Answer :
- Nitrile Hydrolysis : Converted to carboxylic acids using H₂SO₄/H₂O under reflux .
- Amino Group Functionalization : Acylation with acetyl chloride or sulfonation with chlorosulfonic acid requires anhydrous conditions .
- Electrophilic Substitution : Bromination at the pyridine ring using NBS (N-bromosuccinimide) in DMF .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path searches) guide the design of novel derivatives with enhanced bioactivity?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) predict transition states and intermediates for cyclization or substitution reactions .
- DFT Studies : Optimize geometries to evaluate electronic effects (e.g., nitrile’s electron-withdrawing impact on ring reactivity) .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?
- Methodological Answer :
- Variable Temperature NMR : Assess dynamic processes (e.g., rotamers) causing signal splitting .
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating ¹H-¹H or ¹H-¹³C couplings .
- X-ray Crystallography : Confirm solid-state structure and compare with solution-phase data .
Q. How can reaction scalability be improved without compromising purity in multistep syntheses?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors minimize side reactions and improve heat transfer for cyclization steps .
- In-line Purification : Use scavenger resins or catch-and-release techniques to isolate intermediates .
- DoE (Design of Experiments) : Statistically optimize parameters (e.g., temperature, catalyst loading) to reduce variability .
Bioactivity and Applications
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s antimicrobial or anticancer potential?
- Methodological Answer :
- Antimicrobial Screening : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Fluorescence-based kinase inhibition assays (e.g., EGFR, VEGFR2) .
Q. How do structural modifications (e.g., methyl vs. ethyl substituents) influence solubility and bioavailability?
- Methodological Answer :
- LogP Measurement : Compare partition coefficients (octanol/water) to assess lipophilicity .
- Solubility Testing : Use HPLC or nephelometry in buffers (pH 1–7.4) .
- Permeability Assays : Caco-2 cell monolayers predict intestinal absorption .
Data Analysis and Reporting
Q. What statistical tools are recommended for analyzing dose-response relationships in bioactivity studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
